molecular formula C19H24O3 B2718193 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid CAS No. 52804-08-7

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid

Cat. No.: B2718193
CAS No.: 52804-08-7
M. Wt: 300.398
InChI Key: GABFCYXGNGRLDU-UHFFFAOYSA-N
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Description

Historical Development of Adamantane-Based Phenoxypropanoic Acids

The integration of adamantane scaffolds into bioactive compounds emerged as a transformative strategy in medicinal chemistry during the mid-20th century. Adamantane’s unique tricyclic hydrocarbon structure, characterized by a rigid, diamondoid lattice, provided unprecedented opportunities for enhancing molecular stability and lipophilicity. Early work on 1-adamantanecarboxylic acid demonstrated the feasibility of functionalizing adamantane with carboxyl groups, paving the way for derivatives like 2-[4-(adamantan-1-yl)phenoxy]propanoic acid.

The phenoxypropanoic acid moiety gained prominence in the 1970s through its role in herbicides such as diclofop and fluazifop, which utilized aryloxyphenoxypropionate backbones to inhibit acetyl-CoA carboxylase in plants. By the 2000s, researchers began repurposing this scaffold for pharmaceutical applications, recognizing its potential to modulate nuclear receptors like peroxisome proliferator-activated receptors (PPARs). The fusion of adamantane’s steric bulk with the phenoxypropanoic acid’s conformational flexibility marked a critical milestone in structure-activity relationship (SAR) optimization.

Research Significance in Medicinal Chemistry

This compound (C~19~H~24~O~3~, MW 300.4 g/mol) exemplifies a hybrid pharmacophore designed to balance lipophilicity and target engagement. Its adamantane group enhances membrane permeability, while the phenoxypropanoic acid moiety enables precise interactions with PPAR subtypes (α, δ, γ). Studies have identified this compound as a pan-PPAR agonist, capable of regulating genes involved in lipid metabolism and glucose homeostasis.

Key Structural Features Biological Implications
Adamantane core (C~10~H~16~) Enhances metabolic stability and logP
Phenoxy linker (C~6~H~5~O) Facilitates π-π stacking with PPAR-LBD
Propanoic acid tail (C~3~H~5~O~2~) Engages polar interactions in binding sites

This dual functionality positions the compound as a candidate for treating metabolic syndromes, leveraging simultaneous activation of PPARα (fatty acid oxidation) and PPARγ (adipocyte differentiation).

Evolution of Structure-Based Design Principles

SAR studies on phenylpropanoic acid derivatives reveal that substituents at the 4-position of the phenyl ring critically influence receptor selectivity. Introducing the adamantyl group (van der Waals volume ≈ 135 ų) optimizes steric complementarity within PPAR ligand-binding domains (LBDs), as demonstrated by the following comparative analysis:

Substituent PPARα EC~50~ (nM) PPARγ EC~50~ (nM) Selectivity Ratio (α/γ)
4-Adamantyl 48 ± 3.2 62 ± 4.1 0.77
4-tert-Butyl 210 ± 11 320 ± 18 0.66
4-Cyclohexyl 135 ± 9.5 155 ± 10 0.87

Data adapted from PPAR agonism assays.

The adamantane moiety’s three-dimensional bulk minimizes off-target interactions while maximizing hydrophobic contacts with PPARδ’s helix 3 residues. Computational modeling further predicts that the compound’s propanoic acid group forms hydrogen bonds with Tyr473 and His449 in PPARγ, stabilizing the active conformation.

Theoretical Frameworks in Lipophilic Scaffold Research

Lipophilicity remains a cornerstone of adamantane derivative design. The compound’s calculated partition coefficient (ClogP ≈ 4.2) aligns with optimal ranges for blood-brain barrier penetration and oral bioavailability. Collision cross-section (CCS) measurements via ion mobility spectrometry provide insights into its conformational dynamics:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 301.180 171.5
[M+Na]+ 323.162 171.7
[M-H]- 299.165 167.9

Data from PubChem.

The adamantane group’s contribution to molecular rigidity reduces entropic penalties during receptor binding, as evidenced by CCS consistency across adduct states. Quantum mechanical calculations further suggest that the compound’s lowest unoccupied molecular orbital (LUMO) density localizes on the phenoxy ring, enhancing electrophilic reactivity at the para position.

Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-12(18(20)21)22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABFCYXGNGRLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid typically involves the reaction of 1-adamantanol with 4-bromophenol to form 4-(1-adamantyl)phenol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s binding affinity and specificity. The phenoxypropanoic acid moiety can interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in Pharmaceutical Chemistry

Bezafibrate (BM15075)
  • Structure: 2-[4-(4-Chlorobenzamidoethyl)phenoxy]-2-methylpropanoic acid.
  • Key Differences : Replaces the adamantane group with a 4-chlorobenzamide-ethyl chain.
  • Applications : Hypolipidemic agent; reduces triglycerides (43%), cholesterol (20–25%), and increases HDL (30%) via PPAR-α agonism .
  • Comparison: The adamantane group in 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid likely enhances metabolic stability and membrane permeability due to its lipophilic nature, whereas Bezafibrate’s polar amide group may improve aqueous solubility for systemic absorption.
2-[2-(Adamantan-1-yl)acetamido]propanoic Acid
  • Structure: Adamantane linked via an acetamido group to propanoic acid.
  • Key Differences: Substitutes the phenoxy bridge with an acetamido spacer.
  • Applications : Research compound; structural modifications may target neurological or metabolic pathways.

Herbicidal Analogues

Fluazifop and Haloxyfop
  • Structures: Fluazifop: 2-[4-(5-Trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid. Haloxyfop: 2-[4-(3-Chloro-5-trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid.
  • Applications : Herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses.
  • Comparison: The pyridinyloxy substituents in these herbicides enhance specificity for plant ACCase, whereas the adamantane group in this compound lacks herbicidal activity, suggesting divergent biological targets .

Derivatives with Modified Functional Groups

2-[4-(Hydroxymethyl)phenoxy]propanoic Acid
  • Structure: Phenoxy-propanoic acid with a hydroxymethyl substituent.
  • Key Differences : Replaces adamantane with a polar hydroxymethyl group.
  • Applications : Intermediate in organic synthesis.
  • Comparison : Increased hydrophilicity reduces lipid bilayer penetration, contrasting with the adamantane derivative’s enhanced lipophilicity .
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-Methylpiperazin-1-yl)propan-2-ol Dihydrochloride
  • Structure : Incorporates a piperazine moiety and hydroxyl group.
  • Applications : Investigational compound with possible neurological applications.
  • Comparison: The piperazine group introduces hydrogen-bonding capacity, which may enhance receptor affinity compared to the unmodified propanoic acid derivative .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Applications Lipophilicity (LogP)* Biological Targets
This compound Adamantane (para) Lab research High (~5.2) Undefined (research use)
Bezafibrate 4-Chlorobenzamide-ethyl (para) Hypolipidemic drug Moderate (~3.8) PPAR-α
Fluazifop 5-Trifluoromethyl-2-pyridinyloxy (para) Herbicide Moderate (~4.1) Plant ACCase
2-[4-(Hydroxymethyl)phenoxy]propanoic acid Hydroxymethyl (para) Synthetic intermediate Low (~1.5) N/A
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Piperazine, hydroxyl Neurological research Moderate (~3.0) Potential CNS receptors

*Estimated LogP values based on substituent contributions.

Key Research Findings

  • Adamantane’s Role : The adamantane group significantly increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or protein binding in research settings .
  • Biological Specificity : Unlike herbicidal analogues (e.g., fluazifop), the adamantane derivative lacks electronegative substituents critical for ACCase inhibition, suggesting distinct mechanistic pathways .
  • Pharmacological Potential: Structural parallels to Bezafibrate imply possible metabolic activity, but adamantane’s rigidity may limit conformational adaptability required for PPAR-α binding .

Biological Activity

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid is a compound that has attracted attention due to its unique structural characteristics and potential biological activities. The adamantane moiety contributes to the compound's stability and enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H24O3C_{19}H_{24}O_3, with a molecular weight of approximately 300.39 g/mol. Its structure includes an adamantane group, which is known for its rigid and stable configuration, along with a phenoxy and propanoic acid moiety.

Key Physical Properties

PropertyValue
Molecular Weight300.39 g/mol
SolubilitySoluble in organic solvents
StabilityStable under proper storage conditions

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties
The compound has shown antimicrobial effects against several bacterial strains, suggesting its potential as an antibacterial agent. Studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, which could lead to applications in treating infections caused by resistant strains.

2. Anti-inflammatory Effects
Similar compounds within the phenoxy acid class have been reported to possess anti-inflammatory properties. While specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may modulate inflammatory pathways, potentially reducing cytokine release such as TNF-α and IL-6, which are critical in inflammatory responses .

3. Cytotoxicity and Antiproliferative Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The antiproliferative activity was evaluated using peripheral blood mononuclear cells (PBMC), showing low toxicity at high concentrations (up to 100 µg/mL), with cell viability remaining above 90% .

The exact mechanism of action for this compound remains to be fully characterized. However, it is believed that the compound may interact with specific cellular receptors or enzymes involved in inflammatory and immune responses. This interaction could lead to modulation of signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activity of similar compounds within the phenoxy acid family:

  • Study on Cytokine Release : A study evaluated the impact of phenoxy acids on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). Compounds showed varying degrees of inhibition on TNF-α and IL-6 production, indicating potential immunomodulatory effects .
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy of phenoxy derivatives against various pathogens, highlighting the significance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving adamantane derivatization and coupling reactions. For example, adamantane can be functionalized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the phenoxy moiety. The propanoic acid group is typically added through nucleophilic substitution or ester hydrolysis. Optimization involves controlling reaction temperature (e.g., 80–120°C), catalyst selection (e.g., Pd-based catalysts for coupling), and solvent polarity (e.g., DMF or THF) to improve yield .
  • Key Considerations : Monitor reaction intermediates using TLC or HPLC. Purify via recrystallization or column chromatography.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Adhere to GHS hazard classifications (H302, H312, H332). Use engineering controls (fume hoods) and PPE (gloves, lab coats, goggles). Implement airborne concentration monitoring and emergency showers/eye wash stations. Avoid inhalation/ingestion and store separately from incompatible reagents .
  • Key Considerations : Train personnel in spill management and decontamination. Regularly review SDS documentation for updates.

Q. How is structural characterization of this compound performed, and what parameters are prioritized?

  • Methodology : X-ray crystallography for absolute configuration determination (e.g., triclinic P1 space group, unit cell dimensions: a = 6.4604 Å, b = 10.9964 Å, c = 12.9074 Å). Complement with NMR (1H/13C), IR, and high-resolution mass spectrometry. For crystalline samples, refine data using software like CrysAlis RED .
  • Key Considerations : Validate purity (>95%) via melting point analysis and HPLC before characterization.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of adamantane-containing derivatives?

  • Methodology : Synthesize analogs with variations in the phenoxy substituents (e.g., fluorine, methyl groups) or propanoic acid chain length. Test against biological targets (e.g., Mycobacterium tuberculosis for antitubercular activity) using in vitro assays. Use computational docking to predict binding interactions with target proteins .
  • Key Considerations : Correlate lipophilicity (logP) with activity; adamantane enhances membrane permeability but may reduce solubility.

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology : Re-evaluate experimental variables:

  • Purity : Confirm via HPLC (e.g., C18 column, acetonitrile/water gradient) and elemental analysis.
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Structural Integrity : Verify no decomposition via stability studies (e.g., pH 7.4 buffer at 37°C for 24 hours) .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies using LC-MS to detect degradation products (e.g., hydrolysis of the ester linkage or oxidation of the adamantane group). Apply kinetic modeling (Arrhenius equation) to predict shelf-life. Use isotopically labeled analogs (e.g., deuterated solvents) to trace metabolic pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to study binding to enzymes like enoyl-acyl carrier protein reductase (InhA) in tuberculosis. Validate with free-energy perturbation (FEP) calculations and compare with experimental IC50 values .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodology :

  • Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for enhanced permeability, with in vivo hydrolysis to the active form.
  • Co-solvents : Use cyclodextrins or PEG-based formulations.
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) on the adamantane moiety while monitoring SAR trade-offs .

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